1-(2-Bromothiazol-4-ylmethyl)-piperidine

Description

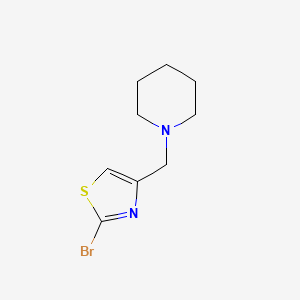

1-(2-Bromothiazol-4-ylmethyl)-piperidine is a synthetic piperidine derivative characterized by a bromothiazole moiety attached to the piperidine ring via a methylene linker. The bromothiazole group introduces both steric bulk and electronic effects due to the electronegative bromine atom and the aromatic thiazole ring.

Properties

Molecular Formula |

C9H13BrN2S |

|---|---|

Molecular Weight |

261.18 g/mol |

IUPAC Name |

2-bromo-4-(piperidin-1-ylmethyl)-1,3-thiazole |

InChI |

InChI=1S/C9H13BrN2S/c10-9-11-8(7-13-9)6-12-4-2-1-3-5-12/h7H,1-6H2 |

InChI Key |

HNDCHNMGSGVAOH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CC2=CSC(=N2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural Features of Piperidine Derivatives

Key Observations :

- Halogen Effects : Bromine in the target compound and iodine in [125I]PAB enhance binding through halogen interactions, though bromine’s smaller size may reduce steric hindrance compared to iodine .

- Heterocyclic vs.

- Linker Flexibility: The methylene group in the target compound allows rotational freedom, contrasting with the rigid ethylamino linker in [125I]PAB, which may stabilize receptor binding .

Key Observations :

- Receptor Specificity : While RC-33 analogs and [125I]PAB target sigma-1 receptors, the target compound’s bromothiazole group may favor alternative targets, such as kinases or ion channels, due to thiazole’s prevalence in kinase inhibitors.

- Potency vs. Selectivity : [125I]PAB’s high sigma-1 affinity (Ki = 6.0 nM) suggests that halogenated aromatic groups optimize receptor binding, a strategy applicable to the bromothiazole moiety .

- Therapeutic Potential: Antimicrobial piperidine-diones highlight the role of electronegative substituents (e.g., chlorine), suggesting the target compound’s bromine could similarly enhance biocidal activity.

Key Observations :

- Microwave Assistance: highlights improved yields (e.g., 85% vs.

- Halogen Sensitivity : Bromothiazole’s susceptibility to nucleophilic attack necessitates mild alkylation conditions, contrasting with robust radioiodination protocols for [125I]PAB .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.